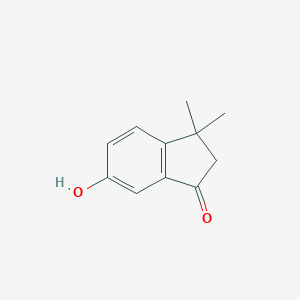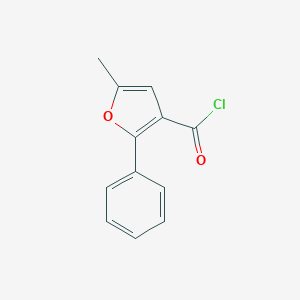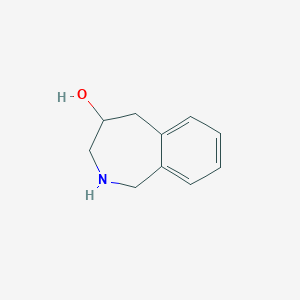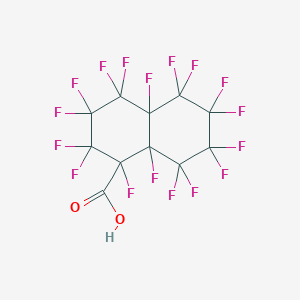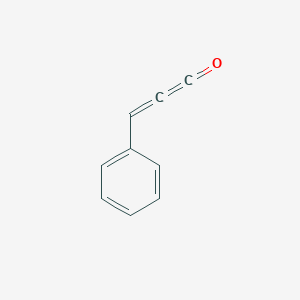
1,2-Propadien-1-one, 3-phenyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propadien-1-one, 3-phenyl-(9CI) is a chemical compound that is also known as phenyl propynal. It is a yellow liquid that is used in various scientific research applications.
作用機序
The mechanism of action of 1,2-Propadien-1-one, 3-phenyl-(9CI) is not fully understood. However, it has been found to inhibit the growth of various bacteria and fungi by interfering with their cell membranes. It has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and physiological effects:
1,2-Propadien-1-one, 3-phenyl-(9CI) has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the process of programmed cell death. It has also been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 1,2-Propadien-1-one, 3-phenyl-(9CI) in lab experiments is its antibacterial and antifungal properties. This makes it useful in the development of new antibiotics and antifungal agents. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions must be taken when handling this compound.
将来の方向性
There are several future directions for further research on 1,2-Propadien-1-one, 3-phenyl-(9CI). One direction is to study its potential use in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, further research could be done to improve the synthesis method of this compound, in order to increase the yield and purity of the product.
合成法
The synthesis of 1,2-Propadien-1-one, 3-phenyl-(9CI) can be achieved through various methods. One of the most common methods is the reaction of benzaldehyde with propargyl bromide in the presence of a base, such as potassium hydroxide. Another method involves the reaction of benzaldehyde with propargyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The yield of the product can be improved by using a solvent, such as dichloromethane.
科学的研究の応用
1,2-Propadien-1-one, 3-phenyl-(9CI) has been used in various scientific research applications. It has been found to have antibacterial and antifungal properties. It has also been used in the synthesis of various organic compounds, such as pyridines and pyrimidines. Additionally, it has been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
CAS番号 |
171859-61-3 |
|---|---|
製品名 |
1,2-Propadien-1-one, 3-phenyl-(9CI) |
分子式 |
C9H6O |
分子量 |
130.14 g/mol |
InChI |
InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-7H |
InChIキー |
PZNXMMXGDNXAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C=C=O |
正規SMILES |
C1=CC=C(C=C1)C=C=C=O |
同義語 |
1,2-Propadien-1-one, 3-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




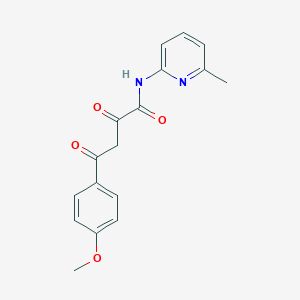
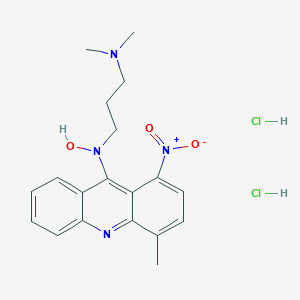
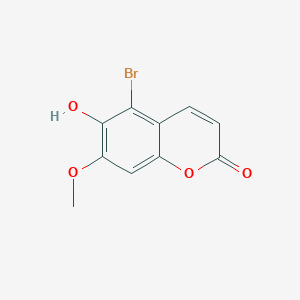
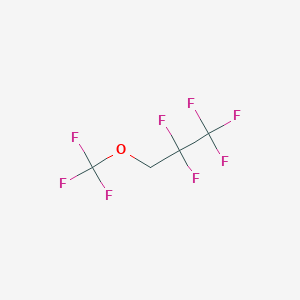
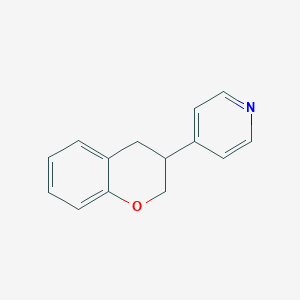
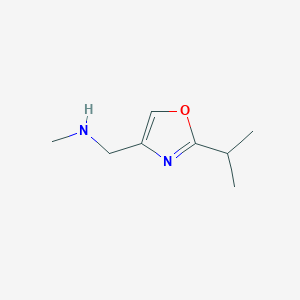
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

